1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Description
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid is a complex organic compound featuring an isoxazole ring, a sulfonyl group, and a pyrrolidine carboxylic acid moiety
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHCNDLCRKFZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid.
Introduction of the Sulfonyl Group: The sulfonyl group is often introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an appropriate nucleophile.
Attachment to Pyrrolidine Carboxylic Acid: The final step involves coupling the isoxazole-sulfonyl intermediate with pyrrolidine-2-carboxylic acid under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: Depending on the reaction, products can include sulfoxides, sulfones, substituted isoxazoles, and reduced sulfides.
Scientific Research Applications
Biological Applications
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid has been utilized in several research domains:
1. Proteomics and Biochemical Assays
- The compound is employed as a tool in proteomics, allowing for the study of protein interactions and enzyme activities. Its sulfonyl group significantly enhances binding affinity to target biomolecules, making it effective in competitive binding assays .
2. Drug Development
- It serves as a scaffold for the development of new pharmaceuticals. The interactions facilitated by this compound can help elucidate biological pathways, providing insights into drug design strategies aimed at specific targets .
3. Anticancer Research
- Studies have indicated that compounds similar to 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. The compound's ability to modulate protein activity is crucial for developing anticancer agents .
Synthesis and Modification
The synthesis of 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. These methods are essential for producing the compound in laboratory settings, enabling its application in diverse research areas .
Case Studies
Several studies have highlighted the applications of this compound:
-
Interaction Studies
- Research has demonstrated that 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid can selectively bind to specific proteins, influencing their activity. This property has been explored in various biochemical assays to understand better how such interactions can affect cellular processes.
- Antimicrobial Activity
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Conclusion
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable subject of study in multiple fields.
Biological Activity
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid is a synthetic compound with a unique molecular structure that includes an isoxazole ring and a pyrrolidine moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in proteomics and drug design.
Molecular Characteristics
- Molecular Formula : C10H14N2O5S
- Molecular Weight : Approximately 274.3 g/mol
- CAS Number : 890169-54-7
The compound features a sulfonyl group attached to the isoxazole, which enhances its solubility and reactivity in various chemical environments. This structural characteristic is crucial for its interactions with biological molecules.
1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid is primarily utilized as a tool compound in biochemical assays. Its biological activity stems from its ability to selectively bind to specific proteins and enzymes, thereby modulating their activity. The sulfonyl group increases binding affinity and selectivity towards target biomolecules, making it a valuable asset in drug discovery.
Interaction Studies
Studies have demonstrated that this compound can effectively bind to various proteins, influencing their biological pathways. Specific binding assays have been employed to characterize these interactions further. For instance, competition studies reveal that the compound can inhibit or activate certain enzymatic activities depending on the target protein involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(4-Sulfamoylphenyl)-pyrrolidine-2-carboxylic acid | Contains a phenyl ring instead of isoxazole | Known for antibacterial properties |
| 1-(3-Methyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid | Similar isoxazole structure but different methylation | Potentially different binding affinities |
| 1-(5-Methyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid | Variation in methyl position on the isoxazole | May exhibit altered biological activity compared to the target compound |
These comparisons highlight the structural diversity within this class of chemicals while emphasizing the unique features of the target compound.
Case Studies and Research Findings
Research has focused on various aspects of this compound's biological activity:
- Proteomics Applications : The compound has been extensively utilized in proteomic studies due to its ability to selectively interact with proteins involved in critical biological processes.
- In Vitro Studies : In vitro experiments have shown that the compound can affect cellular pathways by modulating protein activity. For example, studies reported that it inhibited specific kinases involved in cancer progression, demonstrating potential utility in cancer therapeutics.
- Pharmacological Potential : The compound's unique structure suggests it may serve as a scaffold for developing new drugs targeting specific diseases, particularly those involving dysregulated protein interactions.
Q & A
Basic Question
- Solubility: Moderate aqueous solubility (logP ≈ 0.34). Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for assays.
- Aggregation: Screen for aggregation via dynamic light scattering (DLS). Add 0.01% Tween-80 to mitigate non-specific binding.
- In Vivo Formulation: Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles for improved bioavailability .
How to resolve spectral data contradictions in structural elucidation?
Advanced Question
Conflicting NMR or mass spectra may arise from:
- Tautomerism: The isoxazole ring can exhibit tautomeric shifts. Use 2D NMR (COSY, HSQC) to resolve assignments.
- Impurities: Compare HRMS data with theoretical isotopic patterns.
- Dynamic Effects: Variable-temperature NMR (-40°C to 25°C) to identify conformational flexibility .
What are the compound's potential applications in protease or kinase research?
Advanced Question
As a proline derivative, it may act as a transition-state analog for prolyl oligopeptidase (POP) or proline-specific kinases. Experimental approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
